Antifungal Equipotency to Ketoconazole Against Penicillium funiculosum: A Comparative Standpoint
Compound 5p (the target compound) was reported to be equipotent to the clinical antifungal agent ketoconazole against the fungal strain P. funiculosum, which was the second most resistant fungus in the panel [1]. This places 5p in a distinct activity tier among methylindole derivatives, as only a subset of tested compounds (5h, 5p, 5r, 6e) achieved this benchmark. In contrast, the structurally related compound 5w – which differs by removal of a methyl group from position 5 of the thiazole moiety – was the least active antifungal in the series [1].
| Evidence Dimension | Antifungal activity (equipotency to ketoconazole) |
|---|---|
| Target Compound Data | Equipotent to ketoconazole against P. funiculosum (exact MIC value to be extracted from source Table 5) |
| Comparator Or Baseline | Ketoconazole (reference drug); Compound 5w (least active analog, MIC and MFC 0.12–1.88 mg/mL and 0.23–3.75 mg/mL) |
| Quantified Difference | 5p = ketoconazole (equipotent); 5p >> 5w (qualitatively superior to the least active analog) |
| Conditions | In vitro broth microdilution assay against Penicillium funiculosum; MIC/MFC determination |
Why This Matters
For procurement decisions where P. funiculosum is a target pathogen, 5p offers a synthetic small-molecule alternative that matches the potency of the clinical gold-standard azole without requiring the same regulatory or sourcing constraints as a pharmaceutical-grade drug.
- [1] Simakov S, Kartsev V, Petrou A, et al. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals. 2021;14(11):1096. doi:10.3390/ph14111096 View Source
